

4-Methoxy-2-methylpyrimidin-5-amine chemical properties

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Compound of Interest

Compound Name: 4-Methoxy-2-methylpyrimidin-5-amine

Cat. No.: B1591571

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An In-depth Technical Guide to **4-Methoxy-2-methylpyrimidin-5-amine**: Properties, Synthesis, and Applications

Introduction

4-Methoxy-2-methylpyrimidin-5-amine, identified by its CAS Number 53135-45-8, is a substituted pyrimidine derivative of significant interest in synthetic chemistry. With the molecular formula $C_6H_9N_3O$, this compound serves as a crucial building block, or intermediate, in the production of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.^[1] Its structural arrangement, featuring an electron-rich aromatic amine adjacent to a methoxy group on an electron-deficient pyrimidine core, imparts a unique reactivity profile that is leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines a plausible synthetic pathway, details its reactivity, and explores its primary applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct physical and chemical characteristics. It is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. The predicted pKa suggests it is a weak base, a typical characteristic of aromatic amines where the lone pair on the nitrogen is delocalized into the pyrimidine ring.

Diagram 1: Molecular Structure of **4-Methoxy-2-methylpyrimidin-5-amine**Table 1: Physicochemical Properties of **4-Methoxy-2-methylpyrimidin-5-amine**

Property	Value	Source
CAS Number	53135-45-8	[1] [2]
Molecular Formula	C ₆ H ₉ N ₃ O	[1]
Molecular Weight	139.16 g/mol	[1] [2]
Melting Point	55-57 °C	[1]
Boiling Point	253.3 °C at 760 mmHg	[1]
Density	1.174 g/cm ³	[1]
Flash Point	107 °C	[1]
pKa (Predicted)	4.67 ± 0.29	[1]
Appearance	Data not available	[1]
Solubility	Data not available	[1]

| Storage | Keep in dark place, Inert atmosphere, Room temperature |[\[1\]](#) |

Spectroscopic Characterization

While specific, experimentally-derived spectra for **4-Methoxy-2-methylpyrimidin-5-amine** are not readily available in public databases, its structure allows for a reliable prediction of its key spectroscopic features.

- ¹H NMR Spectroscopy (Predicted):
 - Pyrimidine Proton (H6): A singlet is expected around δ 7.5-8.0 ppm. The exact shift is influenced by the adjacent electron-donating groups.
 - Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is predicted to appear around δ 3.9-4.1 ppm.

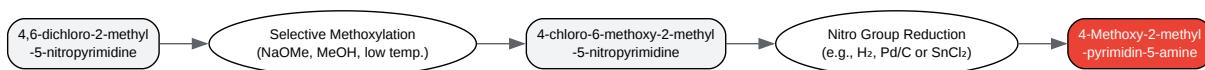
- Amine Protons (-NH₂): A broad singlet integrating to 2H would likely be observed between δ 3.5-5.0 ppm. Its chemical shift and broadness are highly dependent on solvent and concentration.
- Methyl Protons (-CH₃): A singlet integrating to 3H is expected around δ 2.4-2.6 ppm.

- ¹³C NMR Spectroscopy (Predicted):
 - Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methoxy group (C4) would be highly deshielded (δ > 160 ppm). The carbon attached to the amino group (C5) would appear around δ 120-130 ppm. C2 and C6 would also have distinct shifts, typically in the range of δ 150-160 ppm.
 - Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
 - Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region.
 - C-H Stretching: Signals for aromatic and aliphatic C-H bonds would appear just above and below 3000 cm⁻¹, respectively.
 - C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.
 - C-O Stretching: A strong signal for the aryl ether C-O bond is expected around 1200-1250 cm⁻¹.
- Mass Spectrometry:
 - The molecular ion peak (M⁺) would be observed at m/z = 139. Subsequent fragmentation would likely involve the loss of methyl (-15) or methoxy (-31) radicals.

Synthesis Methodology

A definitive, published step-by-step protocol for the direct synthesis of **4-Methoxy-2-methylpyrimidin-5-amine** is not prominent in the reviewed literature. However, based on established pyrimidine chemistry, a plausible and efficient synthetic route can be designed. A common strategy involves the construction of the substituted pyrimidine ring or the modification of a pre-existing one. One logical approach starts from a dichlorinated pyrimidine precursor, followed by sequential nucleophilic aromatic substitution reactions.

Diagram 2: Plausible Synthetic Workflow



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Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is a representative example based on analogous reactions in pyrimidine chemistry. Optimization of temperature, reaction time, and stoichiometry would be required for validation.

Step 1: Selective Monomethoxylation of 4,6-dichloro-2-methyl-5-nitropyrimidine

- Causality: The two chlorine atoms at positions 4 and 6 are activated towards nucleophilic substitution by the electron-withdrawing nitro group at C5. By carefully controlling the stoichiometry (using one equivalent of sodium methoxide) and maintaining a low temperature, selective monosubstitution can be favored over disubstitution.
- Procedure:
 - To a stirred solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under an inert nitrogen atmosphere, add a solution of sodium methoxide (1.0 eq) in MeOH dropwise over 30 minutes.
 - Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield crude 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.
- Purify the crude product via column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

- Causality: The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation or chemical reducing agents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
- Procedure:
 - Dissolve the 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
 - Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
 - Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
 - Monitor the reaction progress by TLC until the starting material is fully consumed.
 - Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Rinse the Celite pad with the reaction solvent.
 - Concentrate the filtrate under reduced pressure to yield **4-Methoxy-2-methylpyrimidin-5-amine**. The product can be further purified by recrystallization if necessary.

Chemical Reactivity and Derivatization

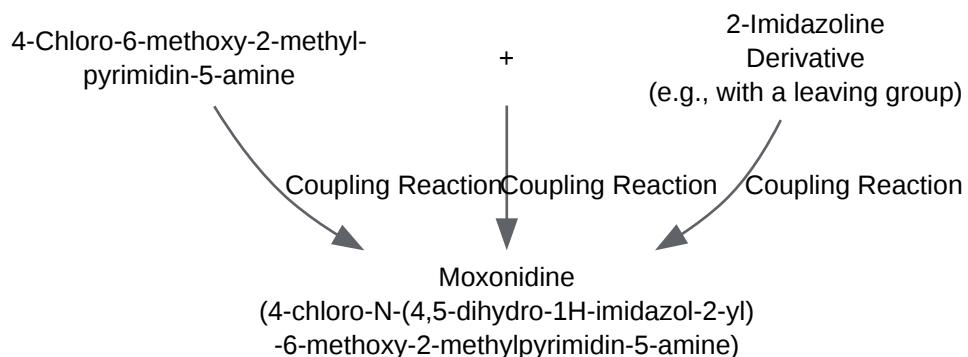
The reactivity of **4-Methoxy-2-methylpyrimidin-5-amine** is dominated by the nucleophilic character of the 5-amino group and the electronic properties of the substituted pyrimidine ring.

- Nucleophilicity of the Amino Group: The primary amine at the C5 position is the principal site for derivatization. It can readily react with a wide range of electrophiles, including acyl chlorides, isocyanates, and sulfonyl chlorides, to form amides, ureas, and sulfonamides, respectively. This reactivity is central to its role as a synthetic intermediate.
- The Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient. However, it is substituted with three electron-donating groups (EDGs): an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃). These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack than an unsubstituted pyrimidine, but they also activate the ring towards electrophilic aromatic substitution, although such reactions are less common for pyrimidines.

Key Application in Derivatization: Synthesis of Moxonidine

A prominent example showcasing the utility of the aminopyrimidine scaffold is in the synthesis of the antihypertensive drug Moxonidine. While many patented routes start from a dichlorinated precursor[3][4], the core reaction involves the formation of a complex guanidine-like linkage at the 5-amino position. **4-Methoxy-2-methylpyrimidin-5-amine** is a key precursor in the synthesis of Moxonidine and its metabolites.[5][6] The synthesis of Moxonidine involves the reaction of a pyrimidine amine with an imidazoline derivative.

Diagram 3: Derivatization to form the core of Moxonidine



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Applications in Drug Discovery and Agrochemicals

The substituted aminopyrimidine motif is a privileged scaffold in medicinal chemistry and agrochemical research.

- Pharmaceuticals: **4-Methoxy-2-methylpyrimidin-5-amine** is a valuable intermediate for creating libraries of compounds for screening.^[1] Its derivatives are investigated for various therapeutic properties. The most notable application is in the synthesis of Moxonidine, a centrally acting antihypertensive agent.^{[4][7]} The structure is also a component of molecules designed as inhibitors for enzymes like histone methyltransferase EZH2, which are targets in cancer therapy.^[8]
- Agrochemicals: In the agrochemical sector, this compound serves as a building block for designing new pesticides and herbicides. The pyrimidine core is present in many commercial agrochemicals, and modifying the substitution pattern allows for the fine-tuning of biological activity and selectivity.^[1]

Safety and Handling

According to available Safety Data Sheets (SDS), **4-Methoxy-2-methylpyrimidin-5-amine** is classified as a hazardous chemical.

- Hazards:
 - Harmful if swallowed (Acute toxicity, oral, Category 4).
 - Causes skin irritation (Category 2).
 - Causes serious eye irritation (Category 2A).
 - May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).
- Precautionary Measures:

- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[\[1\]](#)
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

4-Methoxy-2-methylpyrimidin-5-amine is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with the strategic reactivity of its primary amino group, make it a cornerstone for the synthesis of a range of target molecules in the pharmaceutical and agrochemical fields. While detailed experimental data on its synthesis and spectroscopy are not widely disseminated, its chemical nature can be reliably understood through the principles of organic chemistry, enabling its effective use in research and development. Proper adherence to safety protocols is essential when handling this compound.

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